molecular formula C20H17N5O B2842953 N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide CAS No. 1203002-70-3

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide

Cat. No. B2842953
CAS RN: 1203002-70-3
M. Wt: 343.39
InChI Key: BPJNSXXHNQYQKT-UHFFFAOYSA-N
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Description

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide, also known as MI-773, is a small molecule inhibitor that targets the MDM2 protein. MDM2 is a negative regulator of the tumor suppressor protein p53, and overexpression of MDM2 is commonly observed in many human cancers. MI-773 has shown promise as a potential anticancer agent in preclinical studies, and its synthesis, mechanism of action, and potential applications in scientific research will be discussed in

Scientific Research Applications

Anticancer Properties and Mechanisms

Research into heterocyclic compounds has shown that derivatives related to N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide exhibit promising anticancer activities. These studies have focused on the synthesis of novel compounds to target specific pathways involved in cancer progression. For instance, Hassan et al. (2021) discuss the development of pyrazole–indole hybrids showing significant anticancer inhibition, indicating the potential of similar compounds in cancer therapeutics Hassan et al., 2021.

Inhibitory Effects on Kinase Activity

The compound has been linked to research investigating its effects on kinase activity, which is crucial for understanding its therapeutic potential. For example, Thalji et al. (2013) highlight the identification of piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, where the structural motifs related to N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide play a critical role in inhibiting enzyme activity involved in various diseases Thalji et al., 2013.

Role in Antipsychotic Research

Exploration into the psychiatric applications of related compounds indicates their potential use in treating mood disorders. For example, research by Norman et al. (1996) into heterocyclic carboxamides shows the promise of analogs in acting as antipsychotic agents, suggesting similar compounds could be explored for neurological benefits Norman et al., 1996.

Antimicrobial and Antiviral Activities

Compounds structurally related to N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide have been investigated for their antimicrobial and antiviral properties. Behbehani et al. (2011) discuss the synthesis of derivatives with significant antimicrobial activities, highlighting the potential of such compounds in developing new antimicrobial agents Behbehani et al., 2011.

Enzyme Inhibition for Neuroinflammation Imaging

Wang et al. (2018) synthesized a compound for potential PET imaging of IRAK4 enzyme in neuroinflammation, indicating the broader application of related compounds in diagnostic imaging and understanding neuroinflammatory processes Wang et al., 2018.

Mechanism of Action

Target of Action

Similar compounds have been known to inhibit the activity of tyrosine kinases , which play a crucial role in the signal transduction pathways and control cellular activities such as cell growth, differentiation, and metabolism.

Mode of Action

It’s known that many small molecules exert their anticancer activities by binding with dna, thereby altering dna replication and inhibiting the growth of tumor cells . The compound forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .

Biochemical Pathways

It’s known that the inhibition of tyrosine kinases can disrupt various cellular processes, leading to the inhibition of cell growth and proliferation . Additionally, the compound has shown significant anti-angiogenic activity, suggesting it may interfere with the formation of blood vessels .

Pharmacokinetics

The synthesis of similar compounds has been studied , which could provide insights into the compound’s bioavailability and pharmacokinetic profile.

Result of Action

The compound has shown significant anti-angiogenic and DNA cleavage activities . These activities suggest that the compound may inhibit the formation of blood vessels (anti-angiogenesis) and interact with DNA, potentially leading to the inhibition of tumor cell growth.

Action Environment

The synthesis of similar compounds has been studied under various conditions , suggesting that environmental factors such as temperature, pH, and the presence of other substances could potentially influence the compound’s action.

properties

IUPAC Name

N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c1-13-6-11-19(25-24-13)22-14-7-9-15(10-8-14)23-20(26)17-12-21-18-5-3-2-4-16(17)18/h2-12,21H,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJNSXXHNQYQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide

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